N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC21501549
InChI: InChI=1S/C24H24N2O4S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-21-11-13-22(14-12-21)31(28,29)26-15-17-30-18-16-26/h1-14,23H,15-18H2,(H,25,27)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C24H24N2O4S
Molecular Weight: 436.5 g/mol

N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide

CAS No.:

Cat. No.: VC21501549

Molecular Formula: C24H24N2O4S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide -

Specification

Molecular Formula C24H24N2O4S
Molecular Weight 436.5 g/mol
IUPAC Name N-(4-morpholin-4-ylsulfonylphenyl)-2,2-diphenylacetamide
Standard InChI InChI=1S/C24H24N2O4S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-21-11-13-22(14-12-21)31(28,29)26-15-17-30-18-16-26/h1-14,23H,15-18H2,(H,25,27)
Standard InChI Key RDSZKRMMVIQMCH-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Synthesis

While specific synthetic routes for this compound are not detailed in the available literature, sulfonamide derivatives like this are typically synthesized via sulfonation reactions involving arylamines or phenols. The morpholine group can be introduced using nucleophilic substitution reactions, and the diphenylacetamide moiety is likely formed through amidation processes.

Pharmacological Relevance

The chemical structure of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide suggests potential applications in medicinal chemistry due to the following reasons:

  • Sulfonamide Group: Known for antimicrobial and enzyme-inhibitory properties.

  • Diphenylacetamide Core: Commonly found in compounds with antitubercular and anticancer activities .

  • Morpholine Ring: Enhances solubility and can improve bioavailability in drug candidates.

Biological Activity

Although no direct studies on this compound were found, structurally related compounds have demonstrated:

  • Antimicrobial activity against Gram-positive and Gram-negative bacteria .

  • Anticancer properties by inducing apoptosis in cancer cells .

  • Potential enzyme inhibition due to the sulfonamide moiety.

Safety and Handling

While specific safety data for this compound is unavailable, general precautions for handling sulfonamides and morpholine derivatives include:

  • Use of gloves and eye protection.

  • Avoidance of inhalation or ingestion.

  • Storage in a cool, dry place away from incompatible substances like strong oxidizers.

Research Significance

This compound's structural features make it a promising candidate for further exploration:

  • Drug Development: Potential lead molecule for antimicrobial or anticancer therapies.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the sulfonamide or diphenylacetamide moieties could optimize biological activity.

  • Enzyme Inhibition Studies: Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes.

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